
4-Bromo-2-fluoro-5-methoxyaniline
Overview
Description
4-Bromo-2-fluoro-5-methoxyaniline is an organic compound with the molecular formula C7H7BrFNO and a molecular weight of 220.04 g/mol . It is a substituted aniline, characterized by the presence of bromine, fluorine, and methoxy groups attached to the benzene ring. This compound is used primarily as a laboratory reagent and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-methoxyaniline typically involves the halogenation and subsequent substitution reactions on aniline derivatives. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced into the aromatic ring, followed by bromination and methoxylation .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available aniline derivatives. The process includes halogenation, nitration, and reduction steps, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce corresponding quinones or amines .
Scientific Research Applications
Organic Synthesis
4-Bromo-2-fluoro-5-methoxyaniline is utilized as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo nucleophilic aromatic substitution reactions allows for the introduction of various functional groups, facilitating the creation of pharmaceuticals and agrochemicals. It has been employed in synthesizing heterocycles such as pyrimidines and triazoles, which are crucial in drug development.
Medicinal Chemistry
The compound's biological activity has been studied extensively, particularly its interactions with enzymes and receptors. Research indicates that it may serve as a probe in biochemical assays due to its ability to bind selectively to specific molecular targets. The electron-withdrawing nature of the bromine and fluorine substituents enhances its reactivity, potentially leading to compounds with significant therapeutic effects .
Materials Science
In materials science, this compound is investigated for its potential applications in creating advanced materials with specific properties. Its ability to form hydrogen bonds and self-assemble has led to explorations in developing new polymers and nanomaterials that exhibit desirable mechanical and thermal properties.
Dyes and Pigments
The compound is also used in the production of dyes and pigments due to its vibrant color properties imparted by the halogen substituents. Its chemical structure allows for modifications that enhance color stability and lightfastness, making it suitable for various industrial applications .
Laboratory Reagent
As a laboratory reagent, this compound is employed in various synthetic processes, serving as an intermediate for producing other chemical compounds. Its availability in high purity makes it a preferred choice for researchers .
Case Study 1: Synthesis of Heterocycles
A study demonstrated the use of this compound in synthesizing novel pyrimidine derivatives. The reaction involved nucleophilic substitution followed by cyclization, resulting in compounds with enhanced biological activity against specific cancer cell lines. The unique arrangement of substituents was found to significantly influence the anticancer properties of the resulting heterocycles.
Case Study 2: Material Properties
Research into the self-assembly behavior of this compound revealed its potential use in creating smart materials that respond to environmental stimuli. By modifying polymer matrices with this compound, researchers achieved materials that exhibited changes in mechanical properties upon exposure to heat or light, paving the way for applications in sensors and actuators.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors, through binding and modulation of their activity. The presence of electron-withdrawing groups (bromine and fluorine) and the methoxy group can influence the compound’s reactivity and binding affinity . These interactions can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-2-fluoro-5-methoxyaniline is unique due to the specific arrangement of substituents on the benzene ring, which imparts distinct chemical and physical properties. The combination of bromine, fluorine, and methoxy groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Biological Activity
4-Bromo-2-fluoro-5-methoxyaniline is an organic compound that has garnered attention in scientific research due to its unique structural characteristics and biological activity. This article delves into its biological effects, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is CHBrFNO, with a molecular weight of 220.04 g/mol. The compound features a benzene ring substituted with bromine (Br) at position 4, fluorine (F) at position 2, and a methoxy group (-OCH₃) at position 5. This arrangement influences its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | CHBrFNO |
Molecular Weight | 220.04 g/mol |
Halogen Substituents | Br (at C4), F (at C2) |
Functional Group | Methoxy (-OCH₃) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like bromine and fluorine enhances the compound's reactivity, influencing its binding affinity to biological targets. This interaction can modulate enzyme activity, making it a valuable tool in biochemical assays and enzyme studies.
Enzyme Interaction Studies
Research indicates that this compound acts as a biochemical probe to study various enzyme activities. Its unique structural features allow it to inhibit or activate specific enzymes, which can be crucial for exploring metabolic pathways. For instance, studies have shown that compounds with similar structures exhibit significant inhibitory effects on certain enzymes involved in metabolic processes.
Antiparasitic Activity
In recent investigations, the compound has been evaluated for its antiparasitic properties, particularly against malaria-causing parasites. Modifications in the chemical structure have been shown to enhance aqueous solubility and metabolic stability, which are critical factors for effective antiparasitic therapy. For example, analogs that incorporate polar functionalities have demonstrated improved activity against Plasmodium falciparum by targeting PfATP4, a crucial enzyme in the parasite's lifecycle .
Case Studies
- Antimalarial Efficacy : A study focused on optimizing the dihydroquinazolinone scaffold found that modifications similar to those in this compound led to enhanced efficacy against malaria in mouse models. The optimized compounds showed significant reductions in parasitemia, indicating potential for further development as antimalarial agents .
- Enzyme Inhibition : Another investigation highlighted the use of this compound as a probe for studying enzyme interactions. It was found to selectively inhibit certain enzymes involved in metabolic pathways, showcasing its potential utility in drug development and biochemical research.
Properties
IUPAC Name |
4-bromo-2-fluoro-5-methoxyaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQVADKRUVUCGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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